molecular formula C17H19ClN2O2 B11169283 4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide

Cat. No.: B11169283
M. Wt: 318.8 g/mol
InChI Key: HHZJIGACBACSGV-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenoxy group and a pyridinyl group, which are linked by a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Coupling with Pyridinyl Group: The phenoxy intermediate is then coupled with 6-methylpyridine under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide is unique due to the specific substitution pattern on the phenoxy and pyridinyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide

InChI

InChI=1S/C17H19ClN2O2/c1-12-11-14(18)8-9-15(12)22-10-4-7-17(21)20-16-6-3-5-13(2)19-16/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,19,20,21)

InChI Key

HHZJIGACBACSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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